1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine

Description

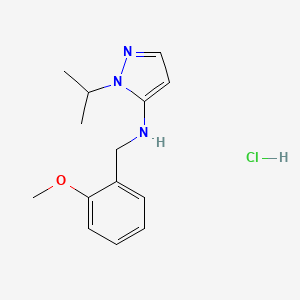

1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-isopropyl group at the pyrazole ring’s 1-position and an N-(2-methoxybenzyl) substituent on the 5-amine group. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is frequently employed in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The 2-methoxybenzyl group introduces a methoxy-substituted aromatic moiety, which may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula |

C14H20ClN3O |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(8-9-16-17)15-10-12-6-4-5-7-13(12)18-3;/h4-9,11,15H,10H2,1-3H3;1H |

InChI Key |

QQZWOLHPDXHIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isopropylamine, 2-methoxybenzyl chloride, and pyrazole derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

Synthetic Routes: The primary synthetic route involves the nucleophilic substitution of the 2-methoxybenzyl chloride with isopropylamine, followed by the coupling of the resulting intermediate with a pyrazole derivative. This process may require the use of catalysts to enhance the reaction efficiency.

Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in assays to investigate enzyme activity and receptor binding.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.

Industry: Industrial applications include its use as an intermediate in the production of specialty chemicals and materials. It may also be used in the formulation of certain products.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The inhibitory activity and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the pyrazole core’s 1-, 3-, and 5-positions. Below is a detailed analysis of key structural features and their impact on activity, based on evidence from thrombin inhibitors and related compounds.

Substituents at the Pyrazole 3-Position

The 3-position of the pyrazole core is critical for thrombin inhibition. Evidence from thrombin inhibitors demonstrates that:

- 3-Pyridyl substituents (e.g., compound 24e ) exhibit high potency, with an IC50 of 16 nM, due to enhanced hydrogen bonding and π-stacking with thrombin’s active site .

- 3-Phenyl substituents (e.g., compound 24g ) show reduced activity (IC50 = 419 nM), likely due to weaker electronic interactions .

- 3-Cyclohexyl substituents (e.g., compound 24i ) are inactive (IC50 > 5 µM), highlighting the importance of aromatic or heteroaromatic groups at this position .

Notably, 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine lacks a substituent at the 3-position, which may limit its thrombin-inhibitory activity compared to 3-substituted analogs.

Substituents at the Pyrazole 1-Position

The 1-position substituent affects steric bulk and lipophilicity:

- 1-Isopropyl groups (as in the target compound) introduce moderate steric hindrance and lipophilicity, which may balance membrane permeability and metabolic stability.

- 1-Benzyl groups (e.g., 1-benzyl-1H-pyrazol-5-amine, ) increase aromaticity and may enhance π-π interactions but could also elevate toxicity risks .

N-Substituents on the 5-Amine Group

The N-(2-methoxybenzyl) group in the target compound is structurally distinct from other N-substituents:

- Acylated amines (e.g., compounds 24e , 24g ) in thrombin inhibitors exhibit strong activity due to covalent serine-trapping mechanisms .

- Heterocyclic N-substituents (e.g., pyridylmethyl in ) improve potency and selectivity compared to alkyl or aryl groups .

- Fluorine substitutions (e.g., 4-fluorine on the pyrazole core, ) reduce IC50 values by up to 14-fold and enhance selectivity for thrombin over other serine proteases .

The 2-methoxybenzyl group in the target compound may confer moderate binding affinity through methoxy-mediated hydrogen bonding but lacks the electron-deficient aromaticity of fluorinated or heterocyclic substituents.

Data Table: Key Pyrazol-5-amine Derivatives and Their Properties

Key Research Findings

- 3-Position Dominates Activity: Pyridyl or other N-heterocyclic groups at the 3-position maximize thrombin inhibition, while alkyl or non-aromatic groups reduce activity .

- Fluorine Enhances Selectivity : Fluorine at the 4-position improves both potency and selectivity, though this feature is absent in the target compound .

- N-Substituent Flexibility : The 2-methoxybenzyl group may offer a balance between solubility and binding, but acylation or heterocyclic substitution (e.g., pyridylmethyl) is preferred for high activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.